molecular formula C7H13N B14254930 2-(Prop-1-en-1-yl)pyrrolidine CAS No. 206869-51-4

2-(Prop-1-en-1-yl)pyrrolidine

Cat. No.: B14254930
CAS No.: 206869-51-4
M. Wt: 111.18 g/mol
InChI Key: PVGFHGLKWBGMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-1-en-1-yl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a five-membered pyrrolidine ring with a prop-1-en-1-yl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with prop-1-en-1-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the prop-1-en-1-yl halide. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the deprotonation of pyrrolidine.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach minimizes side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Prop-1-en-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde or pyrrolidine-2-one derivatives.

    Reduction: Reduction reactions can convert the prop-1-en-1-yl group to a propyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Pyrrolidine-2-carbaldehyde, pyrrolidine-2-one.

    Reduction: 2-Propylpyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

2-(Prop-1-en-1-yl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-1-en-1-yl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the prop-1-en-1-yl substituent.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    2-(Prop-2-yn-1-yl)pyrrolidine: A similar compound with a prop-2-yn-1-yl group instead of a prop-1-en-1-yl group.

Uniqueness: 2-(Prop-1-en-1-yl)pyrrolidine is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable scaffold for the development of new molecules with specific desired properties.

Properties

CAS No.

206869-51-4

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-prop-1-enylpyrrolidine

InChI

InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2,4,7-8H,3,5-6H2,1H3

InChI Key

PVGFHGLKWBGMOX-UHFFFAOYSA-N

Canonical SMILES

CC=CC1CCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.